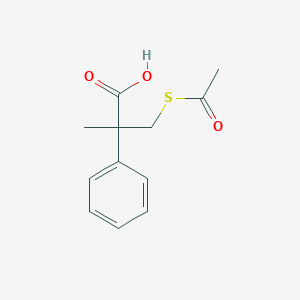
2-sec-Butyl-4,6-dinitrophenyl-N-ethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-sec-Butyl-4,6-dinitrophenyl-N-ethylcarbamate is a chemical compound with the molecular formula C13H17N3O6. It is known for its applications in various fields, including agriculture and industry. This compound is characterized by its unique structure, which includes a sec-butyl group, dinitrophenyl group, and an ethylcarbamate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-sec-Butyl-4,6-dinitrophenyl-N-ethylcarbamate typically involves the reaction of 2-sec-butyl-4,6-dinitrophenol with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or toluene, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-sec-Butyl-4,6-dinitrophenyl-N-ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
2-sec-Butyl-4,6-dinitrophenyl-N-ethylcarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of herbicides and pesticides due to its ability to inhibit specific biological pathways.
Mecanismo De Acción
The mechanism of action of 2-sec-Butyl-4,6-dinitrophenyl-N-ethylcarbamate involves the inhibition of specific enzymes or biological pathways. The compound interacts with molecular targets, such as enzymes involved in metabolic processes, leading to the disruption of normal cellular functions. The dinitrophenyl group plays a crucial role in the compound’s activity, as it can form strong interactions with enzyme active sites.
Comparación Con Compuestos Similares
Similar Compounds
2-sec-Butyl-4,6-dinitrophenol: A related compound with similar structural features but lacking the ethylcarbamate moiety.
4,6-Dinitro-o-cresol: Another dinitrophenyl compound with different substituents.
2,4-Dinitrophenol: A well-known compound with similar nitro groups but different overall structure.
Uniqueness
2-sec-Butyl-4,6-dinitrophenyl-N-ethylcarbamate is unique due to the presence of the ethylcarbamate group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other dinitrophenyl compounds and contributes to its specific applications and mechanisms of action.
Propiedades
Número CAS |
73758-36-8 |
|---|---|
Fórmula molecular |
C13H17N3O6 |
Peso molecular |
311.29 g/mol |
Nombre IUPAC |
(2-butan-2-yl-4,6-dinitrophenyl) N-ethylcarbamate |
InChI |
InChI=1S/C13H17N3O6/c1-4-8(3)10-6-9(15(18)19)7-11(16(20)21)12(10)22-13(17)14-5-2/h6-8H,4-5H2,1-3H3,(H,14,17) |
Clave InChI |
OMLPCLNQAATCEG-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)NCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![diendo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B13797269.png)
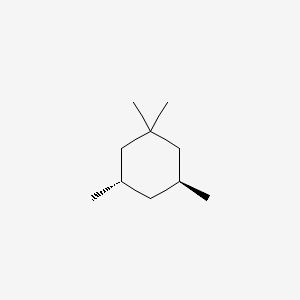
![tert-Butyl (2S)-2-[2-(methanesulfonyl)ethyl]piperazine-1-carboxylate](/img/structure/B13797278.png)


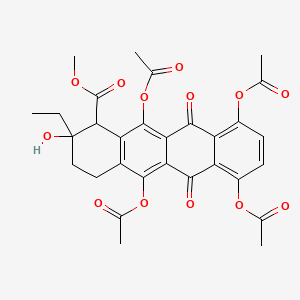
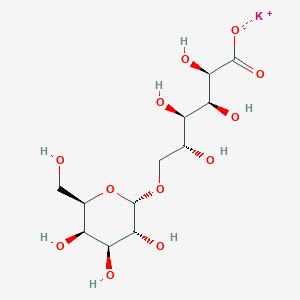
![Butanoicacid,3-[(1-phenylethyl)amino]-,ethyl ester,[r-(r*,s*)]-(9ci)](/img/structure/B13797319.png)
![1H-Pyrrolo[3,4-B]pyrazine-2,3,5,7(4H,6H)-tetrone](/img/structure/B13797324.png)
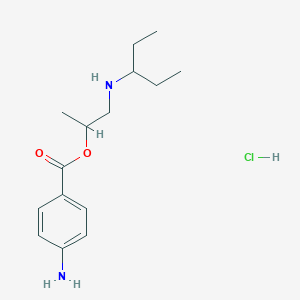
![6-[(Diethylamino)sulfonyl]-4-((E)-3-[6-[(diethylamino)sulfonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide](/img/structure/B13797345.png)
